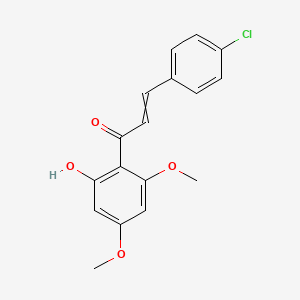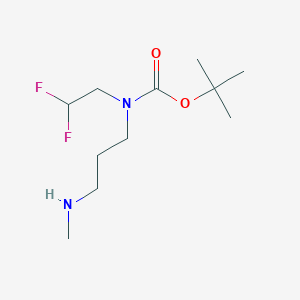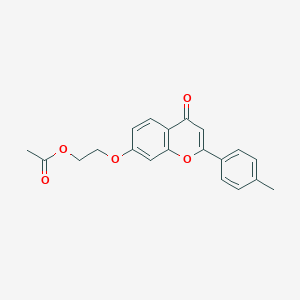![molecular formula C15H24 B14785046 (1S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene](/img/structure/B14785046.png)
(1S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, which forms the tricyclic core. This is followed by various functional group modifications to introduce the methyl groups at the desired positions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions in specialized reactors. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Purification steps, including distillation and recrystallization, are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
(1S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves the replacement of one functional group with another, often using halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学研究应用
(1S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (1S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
相似化合物的比较
Similar Compounds
- (1S,4R,7R,11R)-1,3,4,7-tetramethyltricyclo[5.3.1.0^{4,11}]undec-2-en-8-ol
- 1,2,4-Triazolethiones
- 2,4,6-Tri-substituted-1,3,5-Triazines
Uniqueness
(1S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene is unique due to its specific tricyclic structure and the presence of multiple methyl groups. This configuration imparts distinct chemical and physical properties, differentiating it from other similar compounds. Its stability and reactivity profile make it particularly valuable in various applications.
属性
分子式 |
C15H24 |
|---|---|
分子量 |
204.35 g/mol |
IUPAC 名称 |
(1S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene |
InChI |
InChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h7,11-13H,5-6,8-9H2,1-4H3/t11?,12?,13?,15-/m0/s1 |
InChI 键 |
IRAQOCYXUMOFCW-WOFVOEOOSA-N |
手性 SMILES |
CC1CCC2[C@]13CC=C(C(C3)C2(C)C)C |
规范 SMILES |
CC1CCC2C13CC=C(C(C3)C2(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



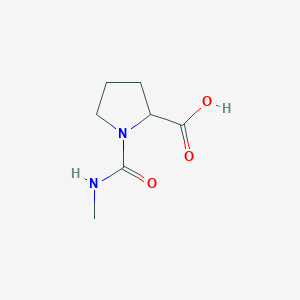
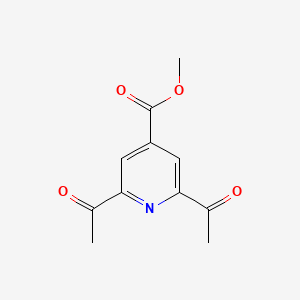
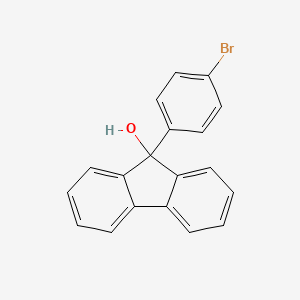
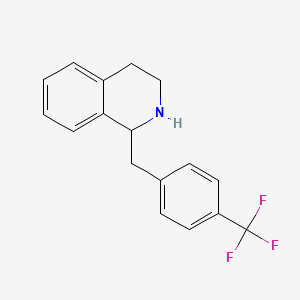
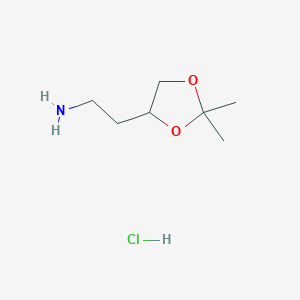
![2-[4,5-dihydroxy-2-[5-hydroxy-2-(hydroxymethyl)-6-[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14785001.png)

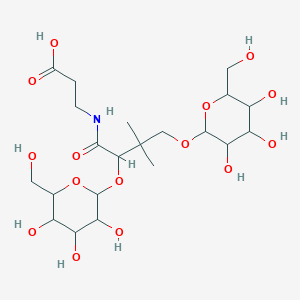
![methyl 3-(6-chloro-2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-yl)propanoate](/img/structure/B14785019.png)
![2,3-Dihydro-1,3-bis[(1S)-1-(1-naphthalenyl)ethyl]-1H-1,3,2-diazaphosphol-2-ium trifluoromethanesulfonate](/img/structure/B14785024.png)
